STX-0119

Vue d'ensemble

Description

STX-0119 est un inhibiteur sélectif et actif par voie orale de la dimérisation du transducteur de signal et activateur de la transcription 3 (STAT3). STAT3 est un facteur de transcription impliqué dans divers processus cellulaires, notamment la croissance cellulaire et l'apoptose. En inhibant la dimérisation de STAT3, this compound peut potentiellement moduler ces processus, ce qui en fait un composé intéressant dans la recherche sur le cancer et dans d'autres domaines .

Applications De Recherche Scientifique

Chemistry

In chemistry, STX-0119 is used as a tool to study the STAT3 signaling pathway. Its ability to inhibit STAT3 dimerization makes it valuable in understanding the role of STAT3 in various chemical processes.

Biology

In biological research, this compound is employed to investigate the effects of STAT3 inhibition on cell growth, apoptosis, and other cellular functions. It is particularly useful in studying cancer cell lines where STAT3 is often overactive.

Medicine

Medically, this compound holds potential as a therapeutic agent in cancer treatment. By inhibiting STAT3, it can potentially reduce tumor growth and enhance the efficacy of other cancer therapies.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals targeting the STAT3 pathway. Its selective inhibition of STAT3 makes it a promising candidate for drug development.

Mécanisme D'action

Target of Action

The primary target of STX-0119 is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor activated by interleukin-6 and is reported to be involved in fibrosis . This compound is a selective inhibitor of STAT3 dimerization .

Mode of Action

This compound inhibits STAT3 dimerization through a direct interaction with the STAT3 protein . This inhibition occurs without affecting the phosphorylation state of STAT3 . By preventing STAT3 dimerization, this compound suppresses the DNA binding activity of STAT3 .

Biochemical Pathways

This compound affects the STAT3 signaling pathway. It inhibits the nuclear localization of STAT3 in cells, resulting in decreased expression of its target genes . Specifically, this compound has been shown to decrease the mRNA of Cxcr4 in kidney fibroblasts and Ccr1 in blood cells, both of which are reported to be involved in the progression of kidney fibrosis .

Pharmacokinetics

In a mouse model, the plasma concentration of this compound was maintained at >100 μg/mL (>260 μM), even 8 hours after administration .

Result of Action

This compound has been shown to have significant effects on cellular and molecular levels. It suppresses the expression of fibrotic genes in kidneys and inhibits the growth of tumors in mice . In lung cancer cells, this compound inhibited the expression of STAT3-regulated oncoproteins such as c-Myc, cyclin D1, and survivin .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of kidney fibrosis, the disease environment can upregulate STAT3 target genes, which this compound can subsequently suppress . .

Analyse Biochimique

Biochemical Properties

STX-0119 interacts with a variety of biomolecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3). It inhibits activated STAT3 and the expression of STAT3-regulated oncoproteins such as c-Myc, cyclin D1, and survivin in lung cancer cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In human lung cancer cells, it inhibits cell viability and survival . It decreases the amount of STAT3 in the nuclear fraction and induces apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with STAT3, leading to inhibition of this protein and a decrease in the expression of STAT3-regulated oncoproteins . This results in changes in gene expression, leading to apoptosis and decreased cell viability .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. It has been observed to inhibit the nuclear localization of STAT3 in cells, resulting in decreased expression of its target genes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de STX-0119 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent généralement :

Formation de la structure de base : Cela implique la construction de l'échafaudage central de la molécule par une série de réactions de condensation et de cyclisation.

Fonctionnalisation : Introduction de divers groupes fonctionnels dans la structure de base pour obtenir l'activité biologique souhaitée.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.

Méthodes de production industrielle

La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela implique l'optimisation des conditions réactionnelles pour la mise à l'échelle, telles que la température, la pression et le choix du solvant. La chimie en flux continu pourrait être utilisée pour améliorer l'efficacité et le rendement.

Analyse Des Réactions Chimiques

Types de réactions

STX-0119 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule.

Réduction : Elimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène.

Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux avec un catalyseur au palladium.

Substitution : Divers nucléophiles ou électrophiles en fonction de la substitution souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

Chimie

En chimie, this compound est utilisé comme outil pour étudier la voie de signalisation STAT3. Sa capacité à inhiber la dimérisation de STAT3 la rend précieuse pour comprendre le rôle de STAT3 dans divers processus chimiques.

Biologie

Dans la recherche biologique, this compound est utilisé pour étudier les effets de l'inhibition de STAT3 sur la croissance cellulaire, l'apoptose et d'autres fonctions cellulaires. Il est particulièrement utile pour étudier les lignées cellulaires cancéreuses où STAT3 est souvent suractif.

Médecine

Médicalement, this compound a le potentiel d'être un agent thérapeutique dans le traitement du cancer. En inhibant STAT3, il peut potentiellement réduire la croissance tumorale et améliorer l'efficacité d'autres traitements anticancéreux.

Industrie

Dans le secteur industriel, this compound pourrait être utilisé dans le développement de nouveaux médicaments ciblant la voie STAT3. Son inhibition sélective de STAT3 en fait un candidat prometteur pour le développement de médicaments.

Mécanisme d'action

This compound exerce ses effets en se liant à la protéine STAT3, ce qui empêche sa dimérisation. Cette inhibition bloque l'activité transcriptionnelle de STAT3, ce qui entraîne une diminution de l'expression des gènes impliqués dans la prolifération et la survie cellulaires. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation JAK/STAT, qui est essentielle pour transmettre les signaux des cytokines et des facteurs de croissance au noyau .

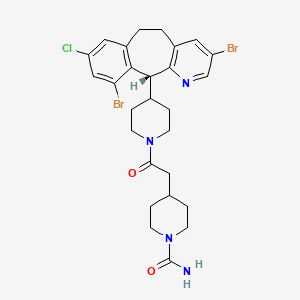

Comparaison Avec Des Composés Similaires

Composés similaires

FLLL32 : Un autre inhibiteur de STAT3 avec un mécanisme d'action différent.

2-(1,8-naphtyridin-2-yl)phénol : Un composé avec des effets inhibiteurs similaires sur STAT3.

Fludarabine : Un analogue nucléosidique qui affecte également la signalisation STAT3.

Unicité

STX-0119 est unique par sa forte sélectivité et sa biodisponibilité orale. Contrairement à certains autres inhibiteurs de STAT3, il peut être administré par voie orale, ce qui le rend plus pratique pour une utilisation thérapeutique potentielle. Son inhibition spécifique de la dimérisation de STAT3 le distingue également des composés qui ciblent d'autres aspects de la voie STAT3 .

Propriétés

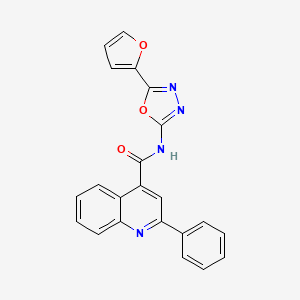

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O3/c27-20(24-22-26-25-21(29-22)19-11-6-12-28-19)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPXTRXFUMGQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

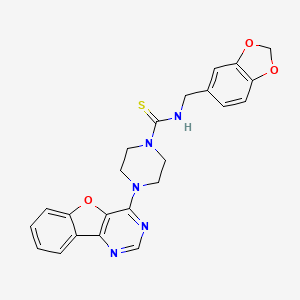

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

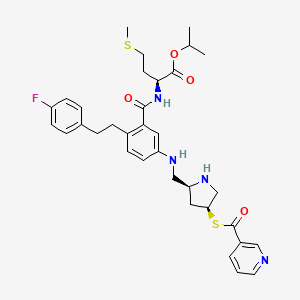

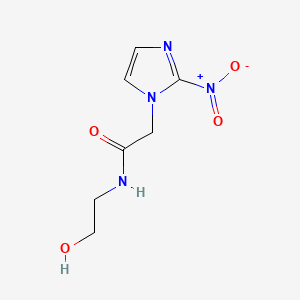

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of STX-0119?

A1: this compound is a small molecule inhibitor that selectively targets Signal Transducer and Activator of Transcription 3 (STAT3) dimerization. [, , , ] Unlike other STAT3 inhibitors, this compound does not significantly suppress Tyr-705 phosphorylation of STAT3. [] Instead, it directly inhibits STAT3 dimerization, preventing its DNA binding activity and subsequent transcriptional regulation of target genes. []

Q2: Which genes are known to be downregulated by this compound treatment?

A2: Studies have shown that this compound downregulates various STAT3 target genes, including:

- Oncogenes: c-myc, survivin [, , ]

- Cell cycle regulators: cyclin D1 []

- Angiogenic factors: HIF-1α, VEGF []

- Stem cell markers: CD44, Nanog, Nestin, CD133 []

- Others: YKL-40, MAGEC1, MGMT, EMT genes, mesenchymal genes []

Q3: How effective is this compound against temozolomide-resistant glioblastoma?

A3: this compound demonstrates promising activity against temozolomide-resistant (TMZ-R) glioblastoma. In vitro, while its growth inhibitory effect on TMZ-R U87 cells was moderate (IC₅₀ of 45 µM), in vivo studies showed significant tumor growth suppression exceeding 50% and prolonged survival in mice bearing TMZ-R U87 tumors. [] This suggests that this compound could be a potential therapeutic option for overcoming TMZ resistance in recurrent glioblastoma.

Q4: Does this compound exhibit synergistic effects with other anti-cancer agents?

A4: Research suggests potential synergistic effects when combining this compound with other anti-cancer agents:

- Rapamycin (mTOR inhibitor): Combining this compound with rapamycin showed significant growth inhibition in TMZ-R U87 cells, surpassing the efficacy of each agent alone. This suggests a potential interplay between STAT3 and mTOR pathways mediated by YKL-40 protein. []

- Sorafenib (multikinase inhibitor): In human oral cancer models, combining this compound with sorafenib resulted in significantly enhanced antitumor activity compared to monotherapy. []

Q5: What is the impact of this compound on the tumor microenvironment?

A5: Interestingly, this compound exhibits a dual effect on the tumor microenvironment in HCC models:

- Increased T cell infiltration: Treatment with this compound significantly increased the infiltration of CD8+ T cells into the tumor. []

- Enhanced immunosuppression: Paradoxically, this compound also increased immunosuppressive factors like Tregs, hypoxia, and activated cancer-associated fibroblasts (CAFs), potentially counteracting its positive impact on T cell infiltration. []

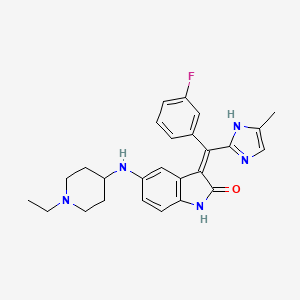

Q6: Are there any structural analogs of this compound with improved properties?

A6: YHO-1701 is a novel quinolinecarboxamide derivative derived from this compound that demonstrates improved potency and pharmacokinetic properties. [] Molecular docking studies suggest a more stable interaction of YHO-1701 with the STAT3 SH2 domain compared to this compound. []

Q7: How was this compound discovered?

A7: this compound was identified through a virtual screening approach using a customized version of the DOCK4 program. [] The researchers utilized the crystal structure of STAT3 to screen for potential small molecule inhibitors that could disrupt its dimerization. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)

![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)

![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)